

Poziotinib objective response rate ZENITH20 trial results

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Compound Focus: Poziotinib

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ZENITH20 Trial Efficacy Results

Cohort / Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Disease Control Rate (DCR)
Cohort 2: HER2 Ex20ins (Post-prior therapy) [1]	27.8% (95% CI: 18.9-38.2)	5.5 months (95% CI: 3.9-5.8)	70.0% (95% CI: 59.4-79.2)
Cohort 1: EGFR Ex20ins (Post-prior therapy) [2] [3]	14.8% (95% CI: 8.9-22.6)	4.2 months	68.7%
Cohort 4: HER2 Ex20ins (Treatment-naïve) [3]	39% (45% in 16mg QD; 30% in 8mg BID)	Information missing	Information missing
MD Anderson Study (NCT03066206): EGFR Ex20ins [4] [5]	32% (Investigator); 31% (BICR)	5.5 months	84%

Impact of Insertion Location on Efficacy

A critical finding from the research is that the location of the exon 20 insertion heavily influences response to **poziotinib**. These insertions are categorized as "near-loop" (amino acids A767 to P772) or "far-loop" (beyond P772) [5].

Insertion Location	Objective Response Rate (ORR)	Median Tumor Size Reduction	Median Progression-Free Survival
Near-loop [2] [4] [5]	46%	-25.9%	11.1 months
Far-loop [2] [4] [5]	0%	-9.8%	3.5 months

This difference is attributed to **poziotinib**'s ability to more effectively bind to the EGFR protein when the insertion is in the near-loop location, as shown through molecular dynamics simulations [2] [5].

Efficacy vs. Other Approved Therapies

Therapy (Mechanism)	Trial / Cohort	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)
Poziotinib (TKI) [4]	NCT03066206 (Platinum-pretreated)	32%	5.5 months
Mobocertinib (TKI) [2] [4]	EXCLAIM (Platinum-pretreated)	28%	7.3 months
Amivantamab (EGFR/MET BiAb) [2] [4]	Phase I (NCT02609776)	40%	8.3 months

> **Note on Mobocertinib:** This drug was withdrawn from the US market due to a lack of confirmed progression-free survival benefit in subsequent trials [2].

Experimental Protocols in Key Studies

- **Clinical Trial Design (ZENITH20):** The ZENITH20 trial (NCT03318939) was a multicenter, multi-cohort, open-label Phase II study. Key cohorts included Cohort 1 for EGFR exon 20 insertion (ex20ins) and Cohort 2 for HER2 ex20ins. Patients received **poziotinib** at 16 mg once daily. The primary endpoint was Objective Response Rate (ORR) as assessed by an independent review committee using RECIST v1.1 criteria. Secondary endpoints included disease control rate, duration of response, progression-free survival, and safety [1] [2].
- **Preclinical Modeling (Insertion Location):** To investigate the differential efficacy, researchers generated a panel of Ba/F3 cell lines expressing 22 different near- and far-loop exon 20 insertion mutations. These cell lines were screened against a panel of EGFR TKIs to determine drug sensitivity (IC50). Molecular dynamics simulations were used to model the conformational free energy landscapes of the EGFR kinase domain with different insertions, revealing differences in flexibility and drug-binding pocket accessibility between near- and far-loop mutants [2].

Mechanism of Action and Insertion Impact

The following diagram illustrates the structural mechanism behind the differential efficacy of **poziotinib**, which is central to the trial results.

Safety and Tolerability Profile

The efficacy of **poziotinib** was accompanied by significant toxicity, largely related to the inhibition of wild-type EGFR [3].

Adverse Event (Grade 3 or Higher)	Rate in ZENITH20 (Cohort 1 & 2)
Rash [1] [3]	48.9% - ~60%
Diarrhea [1] [3]	25.6% - ~60%
Stomatitis/Mucosal Inflammation [1] [3]	24.4% - ~26%

These toxicities were manageable but had significant clinical impact: **76.7%** of patients required dose reductions, and **13.3%** permanently discontinued treatment due to adverse events [1] [3]. The high toxicity and modest benefit profile contributed to the FDA's rejection of **poziotinib**'s marketing application at the end of 2022 [3].

Conclusion for Research and Development

The ZENITH20 trial data positions **poziotinib** as a drug with **demonstrable antitumor activity** in a difficult-to-treat population. However, its clinical application is defined by two key factors:

- **Precision is Paramount:** Efficacy is highly dependent on the specific exon 20 insertion location, suggesting that future trials for similar agents must stratify patients based on structural classifications.
- **Therapeutic Window is Narrow:** Significant toxicity presents a major challenge, though ongoing research into alternative dosing schedules (e.g., 8 mg twice daily) aims to improve tolerability [3].

For researchers, these findings underscore that even within a specific mutation subgroup like EGFR exon 20, **structural heterogeneity dictates drug sensitivity**, necessitating a deeper level of molecular stratification for successful drug development.

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